8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione
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Overview
Description
8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a bromopropyl group attached to a hexahydro-imidazo-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione typically involves multiple steps. One common method starts with the bromination of caffeine to produce 8-bromo-1,3,7-trimethylxanthine. This intermediate is then subjected to further reactions to introduce the bromopropyl group and form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce oxidized purine derivatives.
Scientific Research Applications
8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Biochemistry: It is used to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the synthesis of other complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 2-[(ω-phthalimidoalkyl)sulfanyl]-pyrimidin-4(3H)-ones
- Imidazolidine-2,4-dione derivatives
Uniqueness
8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione is unique due to its specific structural features, such as the bromopropyl group and the hexahydro-imidazo-purine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16BrN5O2 |
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Molecular Weight |
342.19 g/mol |
IUPAC Name |
6-(3-bromopropyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C12H16BrN5O2/c1-15-9-8(10(19)16(2)12(15)20)18-7-6-17(5-3-4-13)11(18)14-9/h3-7H2,1-2H3 |
InChI Key |
YJRJSCZVZDGKCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CCCBr |
Origin of Product |
United States |
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